molecular formula C6H10N2O5S B12657352 [4-Ammonio-2-hydroxyphenyl]ammonium sulfate CAS No. 54283-76-0

[4-Ammonio-2-hydroxyphenyl]ammonium sulfate

Cat. No.: B12657352
CAS No.: 54283-76-0
M. Wt: 222.22 g/mol
InChI Key: MPMFUCQQUZSXHJ-UHFFFAOYSA-N
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Description

[4-Ammonio-2-hydroxyphenyl]ammonium sulfate: is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . . This compound is characterized by the presence of two ammonium groups and a hydroxyl group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate typically involves the reaction of 2,5-diaminophenol with sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

C6H8N2O+H2SO4C6H10N2O5SC6H8N2O + H2SO4 \rightarrow C6H10N2O5S C6H8N2O+H2SO4→C6H10N2O5S

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of sulfuric acid and maintaining optimal reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the ammonium groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Compounds with different functional groups replacing the ammonium groups.

Properties

CAS No.

54283-76-0

Molecular Formula

C6H10N2O5S

Molecular Weight

222.22 g/mol

IUPAC Name

(4-azaniumyl-2-hydroxyphenyl)azanium;sulfate

InChI

InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4)

InChI Key

MPMFUCQQUZSXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[NH3+])O)[NH3+].[O-]S(=O)(=O)[O-]

Origin of Product

United States

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